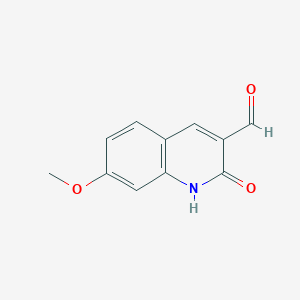

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Beschreibung

BenchChem offers high-quality 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-3-2-7-4-8(6-13)11(14)12-10(7)5-9/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKFTGRTRKQOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344904 | |

| Record name | 2-hydroxy-7-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101382-55-2 | |

| Record name | 1,2-Dihydro-7-methoxy-2-oxo-3-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101382-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-7-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of an N-arylacetamide precursor, followed by a Vilsmeier-Haack cyclization to form a key chloro-substituted quinoline intermediate, and culminating in a final hydrolysis step to yield the target molecule. This document furnishes detailed experimental protocols, tabulated quantitative data, and visualizations of the chemical pathway to facilitate its practical implementation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde is efficiently achieved through a three-step sequence:

-

Acetylation of 3-methoxyaniline: The synthesis begins with the acetylation of 3-methoxyaniline to produce the necessary precursor, N-(3-methoxyphenyl)acetamide.

-

Vilsmeier-Haack Reaction: This key step involves the cyclization and formylation of N-(3-methoxyphenyl)acetamide using a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to yield 2-chloro-7-methoxyquinoline-3-carbaldehyde.

-

Hydrolysis: The final step is the hydrolysis of the 2-chloro substituent to a hydroxyl group, affording the desired 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde. This product exists in tautomeric equilibrium with its more stable keto form, 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Experimental Protocols

Step 1: Synthesis of N-(3-methoxyphenyl)acetamide

Reaction: 3-methoxyaniline is acetylated using acetic anhydride to form N-(3-methoxyphenyl)acetamide.

Procedure:

-

In a round-bottom flask, dissolve 3-methoxyaniline in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(3-methoxyphenyl)acetamide.

Step 2: Synthesis of 2-chloro-7-methoxyquinoline-3-carbaldehyde

Reaction: N-(3-methoxyphenyl)acetamide undergoes a Vilsmeier-Haack reaction to yield 2-chloro-7-methoxyquinoline-3-carbaldehyde.

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

-

Cool the flask to 0-5 °C in an ice-salt bath.

-

Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes to form the Vilsmeier reagent.

-

To this reagent, add N-(3-methoxyphenyl)acetamide (1 equivalent) portion-wise, while maintaining the low temperature.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for approximately 4-10 hours.[1]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with constant stirring.

-

Neutralize the mixture with a cold aqueous solution of sodium bicarbonate or sodium hydroxide to precipitate the crude product.

-

Filter the solid, wash thoroughly with cold water, and dry.

-

Purify the crude product by recrystallization from ethyl acetate to obtain 2-chloro-7-methoxyquinoline-3-carbaldehyde.[2]

Step 3: Synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Reaction: The 2-chloro group of 2-chloro-7-methoxyquinoline-3-carbaldehyde is hydrolyzed to a hydroxyl group. The product will exist predominantly as the 2-oxo tautomer.[3]

Procedure:

-

In a round-bottom flask, suspend 2-chloro-7-methoxyquinoline-3-carbaldehyde (1 equivalent) in a mixture of acetic acid and water (e.g., 70% aqueous acetic acid).[4]

-

Add sodium acetate (1.2 equivalents) to the suspension.[1][3]

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Filter the solid, wash with water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to afford pure 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde.

Data Presentation

The following tables summarize the key quantitative data for the synthesis pathway.

Table 1: Reaction Conditions and Yields

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-methoxyaniline, Acetic anhydride | Dichloromethane | 0 to RT | 2-4 | >90 |

| 2 | N-(3-methoxyphenyl)acetamide | POCl₃, DMF | 0-5 then 80-90 | 4-10 | 60-80 |

| 3 | 2-chloro-7-methoxyquinoline-3-carbaldehyde | Acetic acid, Water, Sodium acetate | Reflux | 2-6 | 70-90 |

Table 2: Spectroscopic Data for Key Compounds

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |

| N-(3-methoxyphenyl)acetamide | 7.20 (t, 1H), 7.05 (s, 1H), 6.95 (d, 1H), 6.65 (d, 1H), 3.80 (s, 3H), 2.15 (s, 3H) | 168.5, 160.2, 139.5, 129.8, 112.5, 110.3, 105.9, 55.3, 24.5 | 165.08 |

| 2-chloro-7-methoxyquinoline-3-carbaldehyde | 10.5 (s, 1H, CHO), 8.6 (s, 1H, H-4), 7.78 (d, 1H, H-5), 7.5 (s, 1H, H-8), 7.3 (d, 1H, H-6), 4.0 (s, 3H, OCH₃) | 189.6, 163.2, 150.1, 147.9, 138.5, 129.8, 125.4, 122.1, 118.9, 107.3, 55.9 | 221.02 (M+), 223.02 (M+2) |

| 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde | Expected signals: ~11.5 (br s, 1H, OH/NH), ~10.2 (s, 1H, CHO), ~8.4 (s, 1H, H-4), ~7.6 (d, 1H, H-5), ~7.0-7.2 (m, 2H, H-6, H-8), ~3.9 (s, 3H, OCH₃) | Expected signals: ~190 (CHO), ~162 (C=O), ~160 (C-O), ~145-105 (aromatic C), ~56 (OCH₃) | 203.06 |

| Note: Spectroscopic data for the final product are predicted based on analogous structures and may vary depending on the solvent and instrument used. |

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Caption: Overall synthetic pathway for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde.

Caption: A streamlined experimental workflow for the synthesis.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, with the CAS Number 101382-55-2, is a member of the quinoline family of heterocyclic compounds. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic pharmaceuticals. These compounds are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The presence of hydroxyl, methoxy, and carbaldehyde functional groups on the quinoline scaffold of the title compound suggests its potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for biological screening. This technical guide aims to provide a comprehensive overview of the available physicochemical properties, synthetic methodologies, and characterization of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, while also acknowledging the current gaps in the literature.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde and Related Compounds

| Property | 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde | 2-Hydroxyquinoline-3-carbaldehyde[1] | 2-Methoxyquinoline-3-carbaldehyde[2] |

| Molecular Formula | C₁₁H₉NO₃ | C₁₀H₇NO₂ | C₁₁H₉NO₂ |

| Molecular Weight | 203.19 g/mol | 173.17 g/mol | 187.19 g/mol |

| CAS Number | 101382-55-2[3] | 91301-03-0 | 139549-06-7 |

| IUPAC Name | 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | 2-oxo-1,2-dihydroquinoline-3-carbaldehyde | 2-methoxyquinoline-3-carbaldehyde |

| Appearance | Not Reported | Solid | Solid |

| Melting Point | Not Reported | Not Reported | Not Reported |

| Boiling Point | Not Reported | Not Reported | Not Reported |

| Solubility | Not Reported | Not Reported | Not Reported |

| pKa | Not Reported | Not Reported | Not Reported |

Note: The IUPAC name for the target compound reflects the more stable 2-quinolone tautomer.

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde is not explicitly described in the reviewed literature. However, a plausible and commonly employed synthetic strategy involves a two-step process: the synthesis of a 2-chloroquinoline precursor via the Vilsmeier-Haack reaction, followed by its hydrolysis to the desired 2-hydroxyquinoline derivative.

Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of quinoline synthesis, N-arylacetamides are common starting materials.

General Protocol:

-

Vilsmeier Reagent Formation: To a cooled (0-5 °C) solution of dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring to form the Vilsmeier reagent.

-

Reaction with Acetanilide Derivative: The appropriate N-(methoxyphenyl)acetamide is added to the Vilsmeier reagent.

-

Cyclization and Formylation: The reaction mixture is heated (typically 60-90 °C) for several hours to effect cyclization and formylation.

-

Work-up: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the crude 2-chloro-7-methoxyquinoline-3-carbaldehyde.

-

Purification: The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.

Step 2: Hydrolysis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

The 2-chloro substituent on the quinoline ring is susceptible to nucleophilic substitution, including hydrolysis to the corresponding 2-hydroxy (or 2-quinolone) derivative. A literature precedent for similar transformations suggests that this can be achieved under acidic conditions, potentially enhanced by microwave irradiation.[4][5]

Proposed Protocol (Microwave-Assisted):

-

Reaction Setup: 2-Chloro-7-methoxyquinoline-3-carbaldehyde is dissolved in a mixture of acetic acid and a catalytic amount of sodium acetate in a microwave-safe vessel.

-

Microwave Irradiation: The mixture is subjected to microwave irradiation at a controlled temperature and power for a specified duration. Reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water to precipitate the crude product.

-

Purification: The crude 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Caption: Proposed synthetic workflow for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring, the aldehyde proton, the methoxy group protons, and the N-H proton of the quinolone tautomer. The chemical shifts (δ) in ppm relative to TMS would likely be:

-

Aromatic Protons: 6.5 - 8.5 ppm (complex multiplet patterns).

-

Aldehyde Proton (-CHO): 9.5 - 10.5 ppm (singlet).

-

Methoxy Protons (-OCH₃): 3.8 - 4.2 ppm (singlet).

-

N-H Proton (quinolone tautomer): > 10 ppm (broad singlet).

¹³C NMR Spectroscopy

The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the aldehyde, the carbonyl carbon of the quinolone ring, the carbon of the methoxy group, and the aromatic carbons. Expected chemical shift ranges are:

-

Aldehyde Carbonyl: 190 - 200 ppm.

-

Quinolone Carbonyl: 160 - 170 ppm.

-

Aromatic Carbons: 100 - 150 ppm.

-

Methoxy Carbon: 55 - 60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies (in cm⁻¹) include:

-

O-H Stretch (hydroxy tautomer): 3200 - 3600 cm⁻¹ (broad).

-

N-H Stretch (quinolone tautomer): 3100 - 3500 cm⁻¹ (broad).

-

C-H Stretch (aromatic): 3000 - 3100 cm⁻¹.

-

C-H Stretch (aldehyde): 2700 - 2900 cm⁻¹.

-

C=O Stretch (aldehyde): 1680 - 1710 cm⁻¹.

-

C=O Stretch (quinolone): 1640 - 1680 cm⁻¹.

-

C=C and C=N Stretch (aromatic): 1450 - 1600 cm⁻¹.

-

C-O Stretch (methoxy): 1000 - 1300 cm⁻¹.

Mass Spectrometry

The mass spectrum (electron ionization, EI) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.19 g/mol ). Common fragmentation patterns for quinolines involve the loss of small molecules such as CO, HCN, and radicals like H• and CH₃•.

Biological Activity

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathway involvement of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde. However, the quinoline scaffold is a well-established pharmacophore. Derivatives of 2-hydroxyquinoline-3-carbaldehyde have been investigated for a range of biological activities. For instance, some quinoline derivatives have been shown to act as kinase inhibitors, which are crucial in cancer therapy. The general structure-activity relationship (SAR) studies of quinoline-based compounds suggest that the nature and position of substituents on the quinoline ring play a critical role in their biological effects. The presence of a hydroxyl group at the 2-position and a methoxy group at the 7-position could potentially modulate the activity of the molecule, for example, by influencing its ability to form hydrogen bonds with biological targets.

Given the lack of specific data, a hypothetical workflow for screening the biological activity of this compound is presented below.

Caption: A logical workflow for the biological evaluation of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde.

Conclusion

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde is a quinoline derivative with potential applications in medicinal chemistry and drug discovery. While specific experimental data on its physicochemical properties and biological activities are currently lacking in the public domain, this guide has provided a comprehensive overview based on the established chemistry of related compounds. The outlined synthetic protocols and predicted spectroscopic data offer a valuable resource for researchers interested in synthesizing and characterizing this molecule. Further investigation into its biological properties is warranted to explore its therapeutic potential.

References

- 1. 2-Hydroxyquinoline-3-carbaldehyde | C10H7NO2 | CID 589334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxyquinoline-3-carbaldehyde | C11H9NO2 | CID 838868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-HYDROXY-7-METHOXY-QUINOLINE-3-CARBALDEHYDE | 101382-55-2 [amp.chemicalbook.com]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Chemical Name: 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Tautomeric Form: 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

CAS Number: 101382-55-2

Molecular Formula: C₁₁H₉NO₃

Structure:

The compound exists in tautomeric equilibrium between the hydroxy-quinoline and the quinolone forms. The quinolone form is generally more stable.

-

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde:

Figure 1: Chemical structure of the 2-hydroxy tautomer. -

7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde:

Figure 2: Chemical structure of the 2-oxo tautomer.

Physicochemical Data

A summary of the key physicochemical properties for 7-Methoxy-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde is presented in the table below.

| Property | Value |

| Molecular Weight | 203.20 g/mol |

| Boiling Point | 454°C |

| Density | 1.348 g/cm³ |

| Hazard Classification | Irritant |

Synthesis and Experimental Protocols

The synthesis of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is typically achieved through a two-step process. The first step involves the Vilsmeier-Haack cyclization of an appropriate N-arylacetamide to form a 2-chloro-3-formylquinoline intermediate. This is followed by hydrolysis to yield the final product.[1]

Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a versatile method for the formylation and cyclization of electron-rich aromatic compounds.[2] In this synthesis, 4-methoxyacetanilide is the likely starting material, which undergoes cyclization and formylation in the presence of the Vilsmeier reagent (a mixture of phosphorus oxychloride and N,N-dimethylformamide).

Experimental Protocol:

-

To a cooled (0-5°C) solution of N,N-dimethylformamide (DMF) (3 equivalents), slowly add phosphorus oxychloride (POCl₃) (15 equivalents) dropwise with continuous stirring, maintaining the temperature below 5°C.[3]

-

To this Vilsmeier reagent, add 4-methoxyacetanilide (1 equivalent) portion-wise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 7-10 hours.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The precipitated product, 2-chloro-7-methoxyquinoline-3-carbaldehyde, is collected by filtration, washed thoroughly with cold water, and dried.[3] The product can be further purified by recrystallization from ethanol.

Step 2: Hydrolysis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

The 2-chloro substituent of the quinoline ring is susceptible to nucleophilic substitution. Hydrolysis with an acid, such as acetic acid, replaces the chloro group with a hydroxyl group, leading to the formation of the more stable 2-oxo tautomer.[1][4]

Experimental Protocol:

-

Suspend the 2-chloro-7-methoxyquinoline-3-carbaldehyde intermediate in a 70% aqueous solution of acetic acid.

-

Heat the mixture under reflux conditions. Microwave irradiation at 320 W can also be employed to accelerate the reaction.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture, and the product, 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, will precipitate.

-

Collect the solid by filtration, wash with water, and dry to obtain the final product.

Spectroscopic Data

Predicted ¹H NMR (in CDCl₃):

-

Aldehydic proton (-CHO): A singlet between δ 10.0-10.5 ppm.

-

Aromatic protons (quinoline ring): Complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The specific shifts and coupling constants will be influenced by the positions of the methoxy and aldehyde groups.

-

Methoxy protons (-OCH₃): A singlet around δ 3.9-4.1 ppm.

-

N-H proton (quinolone form): A broad singlet, typically downfield.

Predicted ¹³C NMR (in CDCl₃):

-

Carbonyl carbon (-CHO): In the range of δ 190-195 ppm.

-

Quinolone carbonyl carbon (C=O): Around δ 160-165 ppm.

-

Aromatic carbons: Multiple signals in the δ 110-150 ppm region.

-

Methoxy carbon (-OCH₃): Around δ 55-60 ppm.

Predicted IR Spectroscopy (KBr pellet):

-

C=O stretching (aldehyde): A strong absorption band around 1690-1715 cm⁻¹.

-

C=O stretching (quinolone): A strong absorption band around 1650-1670 cm⁻¹.

-

C-O stretching (methoxy): A band around 1250 cm⁻¹.

-

Aromatic C=C and C-H stretching: Characteristic bands in their respective regions.

-

N-H stretching (quinolone): A broad band in the region of 3200-3400 cm⁻¹.

Predicted Mass Spectrometry (EI):

-

Molecular Ion (M⁺): An expected peak at m/z = 203, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of CO, CHO, and CH₃ from the parent molecule.

Applications in Drug Discovery and Medicinal Chemistry

Quinolone derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.[6] While specific studies on the biological effects of 2-hydroxy-7-methoxyquinoline-3-carbaldehyde are limited, its structural motifs suggest potential applications in several areas:

-

Antimicrobial Agents: The quinolone core is famously associated with antibacterial drugs (e.g., fluoroquinolones). Derivatives of 2-quinolone have also been investigated for their antimicrobial properties.

-

Anticancer Agents: Many quinoline-based compounds have been developed as anticancer agents, acting through various mechanisms such as the inhibition of topoisomerases or tyrosine kinases.

-

Antioxidant Activity: The Schiff base derivatives of 2-oxo-quinoline-3-carbaldehydes have been synthesized and shown to possess significant antioxidant properties.[7]

-

Anti-inflammatory Agents: Certain quinoxaline derivatives, which share structural similarities, have been evaluated for their anti-inflammatory effects.[8]

The aldehyde functional group at the 3-position provides a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives, such as Schiff bases, hydrazones, and other heterocyclic systems, for further biological evaluation.[9]

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

References

- 1. researchgate.net [researchgate.net]

- 2. ijsr.net [ijsr.net]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dadun.unav.edu [dadun.unav.edu]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on inferred qualitative solubility in common organic solvents, derived from the analysis of synthetic and purification methodologies for structurally analogous compounds. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of solubility is presented, offering a practical framework for researchers to generate precise and reliable data. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development activities involving 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, facilitating formulation development, reaction optimization, and purification processes.

Introduction

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde belongs to the quinoline class of heterocyclic compounds, which are known for their diverse biological activities and are core scaffolds in many pharmaceutical agents. The solubility of a compound is a critical physicochemical property that significantly influences its bioavailability, formulation, and route of administration in drug development. A thorough understanding of a compound's solubility in various solvents is paramount for its successful application in research and pharmaceutical development. This guide addresses the current knowledge gap regarding the solubility of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde and provides practical methodologies for its determination.

Qualitative Solubility Analysis

For instance, the purification of a related compound, 7-methoxy-2-phenylquinoline-3-carbaldehyde, is effectively achieved using column chromatography with an ethyl acetate/hexane mixture, indicating good solubility in these solvents. Generally, quinoline and its derivatives are reported to be soluble in alcohols, ethers, and a majority of organic solvents.

The following table summarizes the inferred qualitative solubility of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde in a range of common laboratory solvents.

| Solvent | Solvent Type | Inferred Solubility | Rationale / Context |

| Ethyl Acetate | Polar aprotic | Soluble | Commonly used as a mobile phase component for chromatography and as a crystallization solvent for similar quinoline derivatives. |

| Hexane | Non-polar | Sparingly Soluble to Soluble | Used in combination with more polar solvents for chromatography, suggesting some degree of solubility. |

| Ethanol | Polar protic | Soluble | Alcohols are generally good solvents for quinoline derivatives. |

| Methanol | Polar protic | Soluble | Similar to ethanol, expected to be a good solvent. |

| Dichloromethane | Polar aprotic | Soluble | A common solvent for organic reactions and purification. |

| Acetone | Polar aprotic | Soluble | A versatile solvent for a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar aprotic | Soluble | Frequently used as a solvent in the synthesis of quinoline derivatives, such as in the Vilsmeier-Haack reaction.[1] |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Soluble | A strong aprotic solvent known for its ability to dissolve a wide range of compounds. |

| Water | Aqueous | Poorly Soluble | The hydrophobic nature of the quinoline scaffold suggests low aqueous solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2]

Materials and Equipment

-

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde (solid)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Procedure

-

Preparation of Solvent: Prepare the desired solvent or solvent mixture. For pH-dependent solubility studies, use appropriate buffer solutions.

-

Addition of Solute: Add an excess amount of solid 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde to a pre-weighed vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Addition of Solvent: Pipette a known volume of the selected solvent into the vial containing the solid compound.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to permit the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a micropipette. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Determine the concentration of the dissolved 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation of Solubility: Calculate the solubility of the compound in the chosen solvent, typically expressed in units of mg/mL or mol/L.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde and all solvents used.

Visualizing Experimental and Synthetic Workflows

To further aid researchers, the following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocol for solubility determination and a plausible synthetic workflow for the target compound.

References

spectroscopic data (NMR, IR, MS) of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde (CAS No. 101382-55-2), a quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds. Furthermore, a detailed, plausible experimental protocol for its synthesis and characterization is provided to facilitate further research. The document includes structured data tables for clarity and a visual workflow diagram to illustrate the synthetic pathway.

Introduction

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, also known by its tautomeric name 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, belongs to the quinolone class of heterocyclic compounds. The quinoline scaffold is a core structure in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a reactive carbaldehyde group at the 3-position, a hydroxyl/oxo group at the 2-position, and a methoxy group at the 7-position makes this molecule a versatile intermediate for the synthesis of more complex derivatives and potential drug candidates. This guide aims to provide a foundational resource for researchers working with this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted for the dominant 2-quinolone tautomer in a typical NMR solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | N-H (amide) |

| ~10.2 | s | 1H | -CHO |

| ~8.5 | s | 1H | H-4 |

| ~7.8 | d | 1H | H-5 |

| ~7.0 | dd | 1H | H-6 |

| ~6.9 | d | 1H | H-8 |

| ~3.9 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~190.5 | C=O (aldehyde) |

| ~162.0 | C-7 |

| ~160.0 | C=O (amide) |

| ~145.0 | C-4 |

| ~140.0 | C-8a |

| ~128.0 | C-5 |

| ~120.0 | C-3 |

| ~115.5 | C-6 |

| ~114.0 | C-4a |

| ~101.0 | C-8 |

| ~56.0 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Broad | N-H stretch (amide) |

| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |

| ~1690 | Strong | C=O stretch (aldehyde) |

| ~1650 | Strong | C=O stretch (amide, quinolone) |

| ~1610, ~1580 | Medium | C=C stretch (aromatic) |

| ~1240 | Strong | C-O stretch (asymmetric, aryl ether) |

| ~1030 | Medium | C-O stretch (symmetric, aryl ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Relative Intensity | Assignment |

| 203 | High | [M]⁺ (Molecular Ion) |

| 175 | Medium | [M - CO]⁺ |

| 174 | Medium | [M - CHO]⁺ |

| 160 | Low | [M - CHO - CH₃]⁺ |

| 146 | Medium | [M - CO - NCH]⁺ or [M - CHO - CO]⁺ |

Experimental Protocols

Synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

The proposed synthesis involves a two-step process starting from 3-methoxyaniline. The first step is the formation of the 2-chloro-7-methoxyquinoline-3-carbaldehyde intermediate via a Vilsmeier-Haack reaction, followed by acidic hydrolysis to yield the final product.[1]

Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

-

Preparation of N-(3-methoxyphenyl)acetamide: In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.1 eq) dropwise while stirring in an ice bath. After the addition, allow the mixture to warm to room temperature and stir for 2 hours. Pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash with water, and dry to obtain N-(3-methoxyphenyl)acetamide.

-

Vilsmeier-Haack Reaction: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, add N,N-dimethylformamide (DMF, 5.0 eq). Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 4.0 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the resulting Vilsmeier reagent for 30 minutes at 0 °C.

-

Add solid N-(3-methoxyphenyl)acetamide (1.0 eq) portion-wise to the Vilsmeier reagent. After the addition, heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8 to precipitate the crude product.

-

Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol or purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure 2-chloro-7-methoxyquinoline-3-carbaldehyde.

Step 2: Hydrolysis to 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde [2][3]

-

Reaction Setup: In a round-bottom flask, suspend 2-chloro-7-methoxyquinoline-3-carbaldehyde (1.0 eq) in a mixture of glacial acetic acid and water (e.g., 70% aqueous acetic acid).

-

Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) for 8-12 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add cold water to induce precipitation.

-

Purification: Filter the solid product, wash with cold water, and then with a small amount of cold ethanol to remove impurities. Dry the product under vacuum to yield 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde as a solid.

Spectroscopic Characterization Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer. The sample should be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or another suitable deuterated solvent. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectral data should be reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed using an Electron Ionization (EI) or Electrospray Ionization (ESI) source on a Time-of-Flight (TOF) or Orbitrap mass analyzer to confirm the molecular weight and elemental composition of the synthesized compound.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic pathway for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde.

Caption: Synthetic workflow for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde.

References

An In-Depth Technical Guide on the Discovery and History of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, a quinoline derivative of interest in medicinal chemistry and organic synthesis. This document details the synthetic pathways, experimental protocols, and quantitative data associated with this compound, presented in a clear and structured format to aid researchers in their understanding and application of this molecule.

Introduction

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, with the chemical formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol , is a heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The presence of hydroxyl, methoxy, and carbaldehyde functional groups on the quinoline scaffold makes 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde a versatile intermediate for the synthesis of more complex molecules and potential drug candidates.

Discovery and History

The specific historical details regarding the initial discovery and first synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde are not extensively documented in readily available literature. However, its synthesis is rooted in the broader historical development of quinoline chemistry, particularly the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. The general methodology for synthesizing 2-chloroquinoline-3-carbaldehydes from N-arylacetamides via the Vilsmeier-Haack reaction, and their subsequent conversion to 2-hydroxy derivatives, has been established for some time. The synthesis of this specific isomer likely emerged from systematic studies on the functionalization of substituted anilines.

Synthetic Pathways

The most logical and documented synthetic route to 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde proceeds in two key steps:

-

Vilsmeier-Haack Reaction: The synthesis commences with the formylation and cyclization of 3-methoxyacetanilide to produce the key intermediate, 2-chloro-7-methoxyquinoline-3-carbaldehyde.

-

Hydrolysis: The subsequent step involves the hydrolysis of the 2-chloro substituent to a hydroxyl group, yielding the final product.

The overall synthetic workflow can be visualized as follows:

Caption: General synthetic pathway to 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde.

Key Intermediates

The primary intermediate in the synthesis is 2-Chloro-7-methoxyquinoline-3-carbaldehyde (CAS No: 68236-20-4). This compound is a crucial precursor, and its successful synthesis is paramount for obtaining the final product.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde.

Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

This protocol is based on optimized conditions for the Vilsmeier-Haack cyclization of m-methoxyacetanilide.

Materials:

-

m-Methoxyacetanilide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Water

Procedure:

-

In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

-

To the cooled DMF, slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The optimal molar ratio of POCl₃ to the acetanilide substrate is 12:1.

-

After the addition of POCl₃ is complete, add m-methoxyacetanilide to the reaction mixture.

-

Heat the reaction mixture to 90 °C. The reaction time will be shorter for this electron-donating substituted acetanilide compared to other isomers.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of 2-chloro-7-methoxyquinoline-3-carbaldehyde is collected by filtration, washed with water, and dried.

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

Synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde (Hydrolysis)

This protocol is a general method for the hydrolysis of 2-chloroquinoline-3-carbaldehydes.

Materials:

-

2-Chloro-7-methoxyquinoline-3-carbaldehyde

-

Acetic acid

-

Sodium acetate

-

Water

Procedure:

-

Dissolve 2-chloro-7-methoxyquinoline-3-carbaldehyde in acetic acid in a round-bottom flask.

-

Add sodium acetate to the solution.

-

Heat the reaction mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reported Yield (Vilsmeier-Haack) |

| 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C₁₁H₈ClNO₂ | 221.64 | 68236-20-4 | Good to moderate |

| 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde | C₁₁H₉NO₃ | 203.19 | 101382-55-2 | - |

Spectroscopic Data

Detailed spectroscopic data for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde is not widely published. However, based on the structure and data from similar compounds, the following characteristic peaks would be expected:

-

¹H NMR:

-

A singlet for the aldehydic proton (CHO) around 9.5-10.5 ppm.

-

A singlet for the methoxy group (OCH₃) protons around 3.8-4.0 ppm.

-

Aromatic protons in the region of 7.0-8.5 ppm.

-

A broad singlet for the hydroxyl proton (OH).

-

-

¹³C NMR:

-

A peak for the aldehydic carbon (CHO) around 190-200 ppm.

-

A peak for the methoxy carbon (OCH₃) around 55-60 ppm.

-

Aromatic and quinoline ring carbons in the range of 110-160 ppm.

-

-

IR (cm⁻¹):

-

A strong carbonyl (C=O) stretching band from the aldehyde at approximately 1670-1690 cm⁻¹.

-

O-H stretching from the hydroxyl group, likely a broad band around 3200-3400 cm⁻¹.

-

C-O stretching from the methoxy group around 1250 cm⁻¹.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (m/z):

-

The molecular ion peak [M]⁺ at approximately 203.

-

Applications and Future Perspectives

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde serves as a valuable building block in organic synthesis. The aldehyde group is a versatile handle for various chemical transformations, including condensations, oxidations, and reductions, allowing for the generation of a diverse library of quinoline derivatives. These derivatives can be screened for a wide range of biological activities, contributing to the discovery of new therapeutic agents. The presence of the hydroxyl and methoxy groups also offers sites for further functionalization, enhancing the structural diversity of potential drug candidates. Future research will likely focus on the synthesis of novel derivatives and the evaluation of their pharmacological properties.

Quantum Chemical Calculations for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular structure, spectroscopic properties, and electronic characteristics of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde. This quinoline derivative is of significant interest to researchers in drug development and materials science due to the versatile biological activities associated with the quinoline scaffold.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of theoretical methodologies, data interpretation, and the synergy between computational and experimental techniques.

Computational Methodologies

The theoretical investigation of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde would typically employ Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[3] The selection of a functional and basis set is critical for obtaining accurate results. A commonly used combination for similar organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost.[1][2]

Time-dependent DFT (TD-DFT) is the preferred method for studying excited state properties, such as electronic absorption spectra (UV-Vis).[1] All calculations would be performed using a quantum chemistry software package like Gaussian.[2][3]

Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry, from which various structural parameters like bond lengths, bond angles, and dihedral angles can be extracted. For molecules with rotational freedom, a potential energy surface scan may be performed to identify different stable conformers.[1]

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. It is common practice to scale the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.[2][4]

Electronic Structure Analysis

To understand the electronic properties and reactivity of the molecule, several analyses are conducted:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for describing chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and polarizability.[3][5][6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as charge delocalization and hyperconjugative interactions, by studying the interactions between donor and acceptor orbitals.[2][7]

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is valuable for predicting intermolecular interactions.[8]

Data Presentation

The quantitative data obtained from quantum chemical calculations are best presented in structured tables for clarity and ease of comparison with experimental values.

Optimized Geometrical Parameters

The following table presents a representative structure for the kind of data that would be obtained from a geometry optimization of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, with example data drawn from a similar molecule for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value | Experimental Value (if available) |

| Bond Lengths (Å) | C2-C3 | 1.450 | 1.445 |

| C3-C11 | 1.480 | 1.475 | |

| C7-O13 | 1.360 | 1.355 | |

| O13-C14 | 1.430 | 1.425 | |

| C11=O12 | 1.220 | 1.215 | |

| O1-H2 | 0.970 | - | |

| **Bond Angles (°) ** | C2-C3-C4 | 120.5 | 120.3 |

| C3-C11-O12 | 125.0 | 124.8 | |

| C6-C7-O13 | 118.0 | 117.9 | |

| C7-O13-C14 | 117.5 | 117.3 | |

| Dihedral Angles (°) | C4-C3-C11-O12 | 180.0 | 179.8 |

| C6-C7-O13-C14 | 0.5 | 0.7 |

Note: The presented values are hypothetical and serve as an example of how data would be structured.

Vibrational Frequencies

A comparison of calculated and experimental vibrational frequencies is essential for validating the theoretical model.

| Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | 3450 | 3315 | 3310 |

| C-H (aromatic) stretch | 3100-3000 | 2980-2880 | 2975-2870 |

| C=O stretch | 1710 | 1643 | 1640 |

| C=N stretch | 1620 | 1557 | 1555 |

| C-O stretch | 1250 | 1201 | 1200 |

Note: The presented values are hypothetical and serve as an example.

Electronic Properties

Key electronic parameters derived from the calculations are summarized below.

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -2.00 |

| HOMO-LUMO Energy Gap (ΔE) | 4.50 |

| Ionization Potential | 6.50 |

| Electron Affinity | 2.00 |

| Electronegativity | 4.25 |

| Chemical Hardness | 2.25 |

| Chemical Softness | 0.44 |

| Electrophilicity Index | 4.01 |

Note: The presented values are hypothetical and serve as an example.

Experimental Protocols

Experimental validation is crucial for confirming the accuracy of the theoretical predictions.

Synthesis

The synthesis of quinoline derivatives can be achieved through various established methods, such as the Reimer-Tiemann, Vilsmeier-Haack, or Duff reactions for formylation.[9] The specific synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde would likely involve a multi-step process starting from appropriate precursors.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: A small amount of the solid sample is mixed with KBr and pressed into a pellet. The spectrum is recorded in the 4000-400 cm⁻¹ range to identify characteristic vibrational modes.[10]

-

UV-Visible (UV-Vis) Spectroscopy: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol). The absorbance is measured over a range of 200-800 nm to determine the electronic transitions.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded by dissolving the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). NMR provides detailed information about the molecular structure and connectivity.[10]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[10]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most accurate experimental determination of the molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions.[9][11][12] This data is invaluable for validating the calculated geometric parameters.

Visualizations

Diagrams created using the DOT language provide a clear visual representation of workflows and concepts.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Relationship between Theoretical and Experimental Data.

Caption: Conceptual Diagram of HOMO-LUMO Energy Levels.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. irjweb.com [irjweb.com]

- 6. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. dergi-fytronix.com [dergi-fytronix.com]

- 8. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Thermal Stability and Degradation of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the quinoline scaffold. Understanding the thermal stability and degradation profile of this molecule is crucial for determining its shelf-life, processing conditions, and potential degradation products, which is of paramount importance in drug development and for ensuring the safety and efficacy of related products.

Quinoline derivatives are generally noted for their high thermal stability, attributed to their rigid aromatic framework. However, the substituents on the quinoline ring, in this case, a hydroxyl group, a methoxy group, and a carbaldehyde group, are expected to significantly influence its thermal behavior and degradation pathways.

Predicted Thermal Properties

While specific experimental data from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde are not available, predictions can be made based on its chemical structure and data from similar compounds.

| Property | Predicted Value/Behavior |

| Melting Point | The melting point is anticipated to be relatively high, consistent with a crystalline solid structure containing polar functional groups capable of hydrogen bonding. |

| Boiling Point | A predicted boiling point is approximately 454.8±45.0 °C. However, significant decomposition is expected to occur before this temperature is reached. |

| Decomposition Onset | Thermal decomposition is likely to initiate at temperatures significantly above the melting point. For analogous aromatic aldehydes and hydroxyquinolines, decomposition events are often observed in the range of 200-400°C. The presence of the hydroxyl and aldehyde groups may lower the decomposition temperature compared to the unsubstituted quinoline core. |

| General Stability | The compound is expected to be stable at ambient temperatures. However, prolonged exposure to high temperatures, oxidative conditions, or UV radiation could lead to degradation. Like other quinoline compounds, it may be susceptible to oxidation and photodegradation. For long-term storage, refrigeration (2-8 °C) in a dark, inert atmosphere is advisable to maintain stability.[1] |

Proposed Thermal Degradation Pathways

Based on the thermal degradation studies of substituted aromatic aldehydes and hydroxyquinolines, several hypothetical degradation pathways for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde can be proposed.[2][3] These pathways likely involve the cleavage of the substituent groups followed by the breakdown of the quinoline ring at higher temperatures.

Pathway A: Decarbonylation

A primary degradation route for aromatic aldehydes is decarbonylation, which involves the loss of the formyl group as carbon monoxide.

Pathway B: Demethoxylation and Decarbonylation

Another plausible pathway involves the initial loss of the methoxy group, followed by decarbonylation. The presence of a hydroxyl group can enhance the cleavage of adjacent functional groups.[2][3]

Pathway C: Ring Opening

At higher temperatures, the stable quinoline ring system will eventually undergo fragmentation, leading to a complex mixture of smaller volatile products.

Recommended Experimental Protocols

To definitively determine the thermal stability and degradation profile of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, a combination of thermoanalytical techniques is recommended.

Experimental Workflow

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures and quantifying mass loss.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum crucible.

-

Atmosphere: Run experiments under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) to study thermal decomposition, and an oxidative atmosphere (e.g., air or oxygen at a flow rate of 50 mL/min) to assess oxidative stability.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp up to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

-

Atmosphere: Inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp up to a temperature just below the onset of decomposition (as determined by TGA) at a heating rate of 10°C/min.

-

-

Data Analysis: Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate crystallization or decomposition. Determine the onset temperature and enthalpy of these transitions.

Evolved Gas Analysis (EGA)

To identify the degradation products, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

TGA-MS/FTIR: The gaseous products evolved during the TGA experiment are transferred to the MS or FTIR for real-time analysis. This allows for the identification of the chemical nature of the evolved gases at each stage of decomposition, which can be used to confirm or refute the proposed degradation pathways.

Conclusion

While direct experimental data for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde is currently lacking, a comprehensive understanding of its thermal stability and degradation can be inferred from the behavior of analogous compounds. It is anticipated that the molecule possesses good thermal stability, with degradation likely initiated by the loss of its functional groups, particularly the carbaldehyde and methoxy moieties, at elevated temperatures. For a definitive profile, the experimental protocols outlined in this guide, particularly TGA-DSC coupled with evolved gas analysis, are strongly recommended. Such studies are essential for the safe and effective application of this compound in research and development.

References

molecular weight and formula of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde. The information is curated for professionals in the fields of chemical research and drug development.

Core Compound Data

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, with the CAS number 101382-55-2, is a substituted quinoline derivative. Quinoline and its analogues are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry. The physicochemical properties of its tautomer, 7-Methoxy-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde, are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| CAS Number | 101382-55-2 |

Synthesis and Experimental Protocols

The synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde can be approached through the hydrolysis of a corresponding 2-chloroquinoline precursor. This method is a common strategy for producing 2-hydroxyquinoline derivatives. Below is a detailed experimental protocol for a plausible synthetic route.

Experimental Protocol: Synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

This protocol is based on established methodologies for the synthesis of similar quinoline derivatives.

Materials:

-

2-Chloro-7-methoxyquinoline-3-carbaldehyde

-

Acetic acid

-

Sodium acetate

-

Water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-7-methoxyquinoline-3-carbaldehyde (1 equivalent) in a mixture of acetic acid and water.

-

Addition of Base: Add sodium acetate (3 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-120°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filtration and Washing: Filter the precipitate and wash thoroughly with water to remove any remaining acid and salts.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde.

Potential Biological Significance

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[1][2][3] While specific signaling pathways for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde are not extensively documented, the quinoline core is associated with a variety of pharmacological effects, including:

-

Antiviral Capabilities [1]

The functional groups present on the 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde molecule, namely the hydroxyl, methoxy, and aldehyde groups, offer multiple points for further chemical modification to develop novel therapeutic agents.

Synthetic Workflow and Logic

The synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde and related compounds often starts from a readily available precursor, 2-chloroquinoline-3-carbaldehyde. This intermediate is highly versatile and can be used to generate a variety of substituted quinolines.

Caption: Synthetic workflow for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde.

The logical relationship for troubleshooting common issues in the synthesis of related quinoline aldehydes often involves addressing challenges in the key formylation and substitution steps.

Caption: Troubleshooting logic for the synthesis of quinoline-3-carbaldehydes.

References

Methodological & Application

Application Notes and Protocols: 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the specific fluorescence properties and microscopy applications of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde are limited in publicly available literature. The following application notes and protocols are based on the known characteristics of structurally related quinoline and coumarin derivatives. These guidelines serve as a starting point for researchers to explore the potential of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde as a fluorescent probe. Optimization will be necessary for specific experimental contexts.

Introduction

Quinoline derivatives represent a versatile class of heterocyclic compounds with significant potential in fluorescence microscopy. Their rigid, planar structure and tunable photophysical properties make them attractive scaffolds for the development of novel fluorescent probes for cellular imaging. 2-Hydroxyquinoline derivatives are particularly interesting due to their propensity for Excited-State Intramolecular Proton Transfer (ESIPT), a process that can result in a large Stokes shift, minimizing the overlap between excitation and emission spectra and thereby enhancing imaging contrast. The methoxy and carbaldehyde substitutions on the quinoline ring are expected to further modulate the spectral properties of the molecule.

This document provides an overview of the potential applications of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde in fluorescence microscopy, along with generalized protocols for its use and characterization.

Potential Applications

-

Cellular Staining and Imaging: Due to its planar aromatic structure, 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde may intercalate into cellular membranes or bind to specific organelles, enabling their visualization by fluorescence microscopy.

-

pH Sensing: The hydroxy and nitrogen atoms in the quinoline ring can act as protonation/deprotonation sites, making the molecule's fluorescence potentially sensitive to changes in intracellular pH.

-

Metal Ion Detection: The carbaldehyde and hydroxyl groups can serve as a chelation site for metal ions. Binding of specific metal ions could lead to a detectable change in the fluorescence intensity or emission wavelength.

-

Derivative Synthesis: The carbaldehyde group provides a reactive handle for the synthesis of more complex fluorescent probes, such as Schiff bases, by reaction with primary amines on target biomolecules.

Data Presentation: Photophysical Properties of Analogous Compounds

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Conditions |

| 7-Methoxycoumarin-3-carboxylic acid | 355 | 405 | Not specified | Not specified |

| 2-Quinolinone Derivative (PAV-5) | Not specified | Not specified | 2.3% | Not specified |

| 2-Quinolinone Derivative (PAV-3) | Not specified | Not specified | 17.1% | Not specified |

| RM-581-Fluo (a 7-dimethylaminoquinoline) | 403 | 460 / 505 (shoulder) | Not specified | PBS / Cell culture medium |

Experimental Protocols

Protocol 1: General Procedure for Staining and Imaging of Live Cells

This protocol is adapted from methodologies used for other quinoline-based fluorescent probes.

Materials:

-

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

-

Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Complete cell culture medium appropriate for the cell line

-

Live cells cultured on glass-bottom dishes or chamber slides

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde in DMSO.

-

Cell Seeding: Seed cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency (typically 60-80%).

-

Staining Solution Preparation: Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration range of 1-10 µM is recommended, but this will require optimization.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a duration of 30 minutes to 2 hours. The optimal incubation time should be determined empirically.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove unbound probe.

-

Imaging: Add fresh, pre-warmed culture medium or imaging solution to the cells. Image the stained cells using a fluorescence microscope. Based on analogous compounds, excitation in the range of 350-410 nm and emission collection in the range of 420-550 nm is a reasonable starting point.

Protocol 2: Characterization of Photophysical Properties

Materials:

-

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

-

Spectroscopic grade solvents (e.g., ethanol, cyclohexane, DMSO)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard)

Procedure:

-

Absorption Spectroscopy:

-

Prepare a dilute solution of the compound in the desired solvent.

-

Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

-

-

Emission Spectroscopy:

-

Using a fluorometer, excite the sample at its absorption maximum (λ_abs).

-

Record the emission spectrum to determine the emission maximum (λ_em).

-

-

Quantum Yield Determination (Relative Method):

-

Prepare a series of solutions of the sample and a standard (e.g., quinine sulfate, Φ = 0.54) of known quantum yield in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

-

Measure the integrated fluorescence intensity of each solution.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Visualizations

Application Notes and Protocols: 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde as a Fluorescent Probe for Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline and its derivatives are a prominent class of heterocyclic compounds widely utilized as fluorescent chemosensors for the detection of a diverse range of metal ions. Their efficacy stems from the ability to form stable complexes with metal ions, which in turn modulates their photophysical properties. A key mechanism underlying their function as "turn-on" fluorescent probes is the inhibition of the Excited-State Intramolecular Proton Transfer (ESIPT) process. In the free ligand form, an efficient ESIPT from the hydroxyl group to the quinoline nitrogen atom provides a non-radiative decay pathway, resulting in weak fluorescence.[1] Upon chelation with a metal ion, this proton transfer is blocked, leading to a significant enhancement in fluorescence intensity.[1]